molecular formula C15H12ClN B1654977 1-(10-Chloroanthracen-9-yl)methanamine CAS No. 301541-01-5

1-(10-Chloroanthracen-9-yl)methanamine

Cat. No.: B1654977
CAS No.: 301541-01-5
M. Wt: 241.71 g/mol
InChI Key: HPBNFNAAAHQGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(10-Chloroanthracen-9-yl)methanamine is a chlorinated anthracene derivative featuring a methanamine (-CH2NH2) group at position 9 and a chlorine substituent at position 10 of the anthracene backbone.

Properties

CAS No.

301541-01-5

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

(10-chloroanthracen-9-yl)methanamine

InChI

InChI=1S/C15H12ClN/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-8H,9,17H2

InChI Key

HPBNFNAAAHQGNY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CN

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CN

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Dual chlorine substitution (e.g., 1,8-dichloro derivatives) further amplifies this effect . Ethano/propano bridges (e.g., in CAS 10085-81-1) rigidify the anthracene backbone, influencing π-π stacking and photophysical properties .

Amine Functionalization: N-Methylation (e.g., N-methylmethanamine hydrochloride) increases solubility in polar solvents but reduces nucleophilicity due to steric hindrance . Diethylaminomethyl groups (CAS 14692-45-6) enhance lipophilicity, making such compounds more suitable for blood-brain barrier penetration .

Biological and Industrial Relevance: Hydrochloride salts (e.g., Benzoctamine hydrochloride) are utilized in psychopharmacology for anxiolytic effects . Anthraquinone derivatives (e.g., 1-chloro-2-methylanthraquinone) serve as intermediates in dye synthesis and redox-active materials .

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